molecular formula C9H9BrN4 B15279641 7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine

7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B15279641
M. Wt: 253.10 g/mol
InChI Key: VCPYDJGPUYMVAE-UHFFFAOYSA-N
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Description

7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C6H5BrN4. This compound is characterized by a pyrrolo[2,1-f][1,2,4]triazine core substituted with a bromine atom at the 7th position and a cyclopropyl group attached to the nitrogen atom at the 4th position. It is a white to light yellow powder and is primarily used in scientific research, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Iodo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine
  • 7-Chloro-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine
  • 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine

Uniqueness

7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

7-bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C9H9BrN4/c10-8-4-3-7-9(13-6-1-2-6)11-5-12-14(7)8/h3-6H,1-2H2,(H,11,12,13)

InChI Key

VCPYDJGPUYMVAE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=NN3C2=CC=C3Br

Origin of Product

United States

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